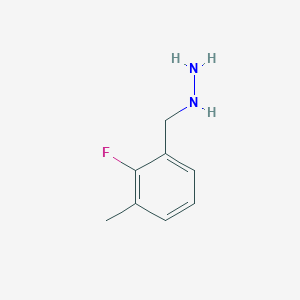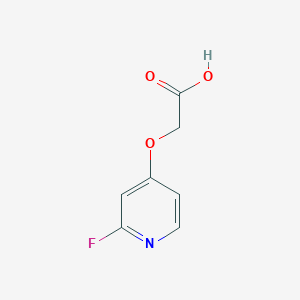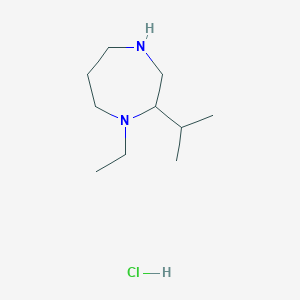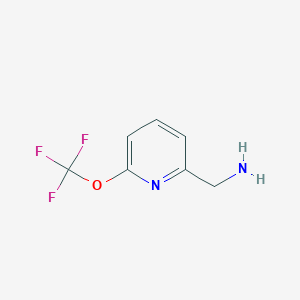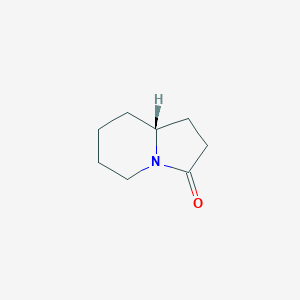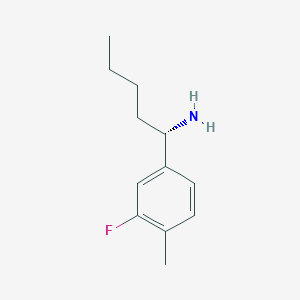![molecular formula C8H7FO2S B12971543 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide CAS No. 58325-16-9](/img/structure/B12971543.png)
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a chemical compound with the molecular formula C8H7FO2S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the introduction of a fluorine atom into the thiophene ring. One common method involves the reaction of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide with a fluorinating agent under controlled conditions. For example, the use of lithium bis(trimethylsilyl)amide (LiHMDS) and anhydrous zinc chloride (ZnCl2) in tetrahydrofuran (THF) has been reported .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various types of chemical reactions, including:
Electrophilic Substitution: This reaction occurs at position 5 of the thiophene ring.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom in the thiophene ring, leading to different sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents, sulfonating agents, and halogenating agents. Reaction conditions typically involve the use of solvents such as dichloromethane, THF, and acetic acid, with temperature control to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can lead to nitro-substituted derivatives, while halogenation can introduce additional halogen atoms into the thiophene ring .
科学的研究の応用
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has several applications in scientific research:
作用機序
The mechanism of action of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with molecular targets in biological systems. The compound can form hydrogen bonds and other non-covalent interactions with proteins, potentially affecting their function. The specific pathways involved depend on the biological context and the nature of the target molecules .
類似化合物との比較
Similar Compounds
1,3-Dihydrobenzo[c]thiophene 2,2-dioxide: Lacks the fluorine atom, which can affect its reactivity and interactions with other molecules.
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide:
Uniqueness
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
58325-16-9 |
|---|---|
分子式 |
C8H7FO2S |
分子量 |
186.21 g/mol |
IUPAC名 |
4-fluoro-1,3-dihydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C8H7FO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 |
InChIキー |
CIKOBEOFKPBKKD-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CS1(=O)=O)C(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


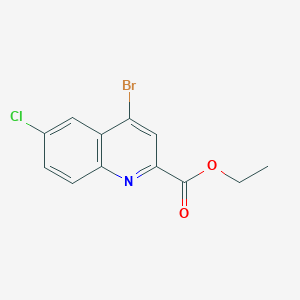


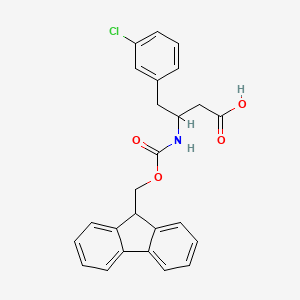
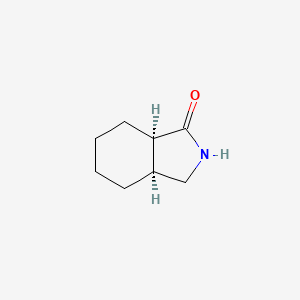
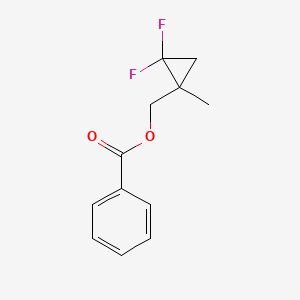
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
